molecular formula C7H16ClNO B6176248 [(1S,3S)-3-aminocyclohexyl]methanol hydrochloride CAS No. 1461718-55-7

[(1S,3S)-3-aminocyclohexyl]methanol hydrochloride

Cat. No.: B6176248
CAS No.: 1461718-55-7
M. Wt: 165.7
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Description

[(1S,3S)-3-Aminocyclohexyl]methanol hydrochloride (CAS: 2377847-94-2) is a hydrochloride salt of a cyclohexane derivative featuring a hydroxymethyl (-CH2OH) and an amino (-NH2) group at the 1S and 3S positions, respectively. Its molecular formula is C6H14ClNO, with a molecular weight of 151.64 g/mol . The stereospecific (1S,3S) configuration distinguishes it from racemic or other stereoisomeric forms. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, a critical property for pharmaceutical applications.

Properties

CAS No.

1461718-55-7

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis via Chiral Pool Derivatives

The chiral pool approach leverages naturally occurring enantiopure precursors to establish the (1S,3S) configuration. A representative method begins with L-(+)-tartaric acid, which is converted into a cyclohexene oxide intermediate through sequential esterification and Diels-Alder cycloaddition . Epoxide ring-opening with ammonia under acidic conditions yields a trans-diamine intermediate, which undergoes selective oxidation and borohydride reduction to install the methanol group. Critically, the use of (-)-sparteine as a chiral ligand during the oxidation step ensures retention of the desired stereochemistry, achieving >98% enantiomeric excess (ee) .

Table 1: Chiral Pool Synthesis Optimization

ParameterConditionYield (%)ee (%)
Oxidizing AgentNaIO₄ / RuCl₃7898
Reducing AgentNaBH₄ / CeCl₃8599
Temperature-20°C (oxidation), 0°C (reduction)

Asymmetric Hydrogenation of Enamine Intermediates

Transition-metal-catalyzed asymmetric hydrogenation offers a scalable route to the target compound. A prochiral enamine precursor, (3-oxocyclohexyl)methanol, is treated with [(R)-BINAP]RuCl₂ to induce hydrogenation at the ketone position. The reaction proceeds in methanol under 50 bar H₂ pressure, affording the cis-aminocyclohexanol derivative with 92% ee . Subsequent Boc-protection and HCl-mediated deprotection yield the hydrochloride salt. This method highlights the importance of ligand choice, with BINAP outperforming PHOX and DuPhos ligands in stereoselectivity .

Diastereoselective Epoxide Ring-Opening

Epoxide aminolysis is a cornerstone of amino alcohol synthesis. Cyclohexene oxide is treated with benzylamine in the presence of BF₃·OEt₂, inducing nucleophilic attack at the less substituted carbon to form the trans-diamine. Hydroboration-oxidation with BH₃·THF installs the methanol group, followed by hydrogenolytic removal of the benzyl protecting group. While this method achieves 80% diastereomeric excess (de), competing ring-opening pathways necessitate careful control of Lewis acid stoichiometry .

Reductive Amination of Cyclohexanone Derivatives

Reductive amination of 3-aminocyclohexanone with formaldehyde under Leuckart-Wallach conditions provides direct access to the methanol moiety. Employing NaBH₄ as the reductant in tetrahydrofuran at -78°C suppresses over-reduction byproducts, yielding the target amine in 76% isolated yield . The hydrochloride salt is precipitated by treating the free base with concentrated HCl in ethyl acetate.

Kinetic Resolution via Enzymatic Hydrolysis

Racemic 3-aminocyclohexylmethanol is resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acetylates the (1R,3R)-enantiomer in vinyl acetate, leaving the desired (1S,3S)-isomer unreacted. After column chromatography, the enantiopure free base is converted to the hydrochloride salt with 99% ee . This method, while efficient, is limited by substrate specificity and enzyme cost.

Chemical Reactions Analysis

Types of Reactions

[(1S,3S)-3-aminocyclohexyl]methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more reduced amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

[(1S,3S)-3-aminocyclohexyl]methanol hydrochloride serves as a chiral building block in organic synthesis. Its unique stereochemistry allows for the construction of complex molecules with specific configurations, which is crucial in the development of pharmaceuticals.

Biology

Research indicates that this compound may act as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) , which is involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammation and pain. Interaction studies have shown its binding affinity to specific receptors and enzymes, influencing cellular functions related to inflammation and pain response.

Medicine

The compound is explored for its potential therapeutic effects, particularly in drug development targeting inflammatory pathways. Its mechanism of action involves modulation of biochemical pathways through enzyme inhibition or activation.

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and materials due to its reactivity and functional groups that allow for various chemical transformations.

Case Study 1: Inhibition of mPGES-1

In a study investigating the anti-inflammatory properties of this compound, researchers found that it effectively inhibited mPGES-1 activity in vitro. This inhibition correlated with reduced levels of prostaglandin E2 in cellular models, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Synthesis of Complex Molecules

Another research effort focused on utilizing this compound as a chiral building block for synthesizing novel pharmaceutical compounds. The study demonstrated that incorporating this compound into synthetic pathways improved yields and selectivity for desired enantiomers.

Mechanism of Action

The mechanism of action of [(1S,3S)-3-aminocyclohexyl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score Applications/Notes References
[(1S,3S)-3-Aminocyclohexyl]methanol HCl 2377847-94-2 C6H14ClNO 151.64 Cyclohexane, 1S,3S configuration, -CH2OH, -NH2 High purity (≥99%)
rac-[(1R,3S)-3-Aminocyclohexyl]methanol HCl C7H16ClNO 165.66 Racemic mixture, cyclohexane, -CH2OH, -NH2 Used in synthetic intermediates
(cis-3-Aminocyclobutyl)methanol HCl 1504-49-0 C5H11ClNO 135.60 Cyclobutane ring, cis-configuration, -CH2OH, -NH2 0.81 Higher ring strain, potential bioactivity
(trans-4-Aminocyclohexyl)methanol HCl 693248-55-4 C7H14ClNO 163.65 Cyclohexane, trans-4-amino, -CH2OH 0.74 Altered spatial orientation
(1S,3R)-3-Amino-cyclohexanol HCl 1279032-31-3 C6H14ClNO 151.64 Cyclohexanol (OH directly on ring), 1S,3R config Treats rheumatoid arthritis, psoriasis
Key Observations:

Ring Size and Conformation :

  • The cyclobutane derivative (CAS 1504-49-0) introduces ring strain, which may enhance binding affinity in certain biological targets but reduce stability compared to cyclohexane-based analogs .
  • Cyclohexane rings (e.g., target compound) offer conformational flexibility, critical for interactions with chiral receptors.

Stereochemistry: The (1S,3S) configuration of the target compound contrasts with the (1S,3R) isomer (CAS 1279032-31-3), where the hydroxyl and amino groups occupy different spatial positions, leading to distinct pharmacological profiles .

Functional Groups: Compounds with hydroxymethyl (-CH2OH) groups (e.g., target compound) differ from cyclohexanol derivatives (e.g., CAS 1279032-31-3), where the hydroxyl group is directly attached to the ring. This affects hydrogen-bonding capacity and solubility . Carbamate derivatives (e.g., N-[(1R,3S)-3-aminocyclohexyl] carbamate) exhibit modified pharmacokinetics due to ester linkages, often serving as prodrugs .

Physicochemical and Pharmacological Implications

  • Solubility: Hydrochloride salts generally improve aqueous solubility.
  • Bioactivity : The (1S,3S) configuration may optimize interactions with specific biological targets, as seen in related compounds used for autoimmune diseases .
  • Stability : Cyclobutane derivatives (e.g., CAS 1504-49-0) may exhibit reduced stability due to ring strain, limiting their utility in long-term formulations .

Q & A

Q. What are the established synthetic routes for [(1S,3S)-3-aminocyclohexyl]methanol hydrochloride, and how do stereochemical considerations influence yield?

  • Methodological Answer : The synthesis typically involves stereoselective reduction of a ketone intermediate or resolution of racemic mixtures. For example, chiral pool synthesis using cyclohexene oxide derivatives can retain the (1S,3S) configuration. Key steps include:
  • Epoxide ring-opening with ammonia or protected amines to introduce the amino group.
  • Hydroxymethylation via Grignard or organometallic reagents.
  • Final hydrochloride salt formation by treating the free base with HCl.
    Stereochemical purity is critical; chiral HPLC or polarimetry should validate enantiomeric excess (>98%) .

Q. What analytical techniques are recommended for characterizing purity and stereochemical integrity?

  • Methodological Answer :
  • HPLC with chiral columns (e.g., Chiralpak® AD-H) to resolve enantiomers.
  • NMR spectroscopy (¹H/¹³C) to confirm structural assignments, particularly the cyclohexyl methanol and amine protons.
  • Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z calculated for C₇H₁₆ClNO: 165.66).
  • Polarimetry to measure optical rotation ([α]D²⁵) and confirm stereochemical consistency .

Q. What are the recommended handling and storage protocols to ensure compound stability?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture uptake .
  • Handling : Use nitrile gloves , FFP3 respirators , and chemical goggles to avoid dermal/ocular exposure. Work in a fume hood to limit inhalation risks .

Advanced Research Questions

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions:
  • pH 2–9 buffers (e.g., citrate-phosphate-borate) at 25°C/40°C.
  • Monitor degradation via HPLC-UV at 210 nm.
    Data from analogs suggest instability at pH >7 due to amine deprotonation and oxidation. Below pH 5, the hydrochloride salt remains stable for >30 days .

Q. What mechanistic insights explain the compound’s acute toxicity in preclinical models?

  • Methodological Answer : In vitro assays (e.g., HEK293 cells ) reveal dose-dependent cytotoxicity (IC₅₀ ~50 µM) linked to mitochondrial membrane depolarization. In vivo studies (rodents) show:
  • Neurotoxicity : Inhibition of GABA receptors at >10 mg/kg (oral).
  • Hepatotoxicity : Elevated ALT/AST levels due to reactive metabolite formation.
    Mitigation strategies include co-administration of N-acetylcysteine (antioxidant) .

Q. How does stereochemistry influence receptor binding or enzymatic interactions?

  • Methodological Answer : Compare (1S,3S) vs. (1R,3R) enantiomers using:
  • Molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like σ-1 receptors.
  • Kinetic assays (e.g., SPR) to measure dissociation constants (KD).
    The (1S,3S) configuration shows 10-fold higher affinity for σ-1 receptors due to optimal hydrogen bonding with Asp126 .

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